Computed Lipophilicity (XLogP3-AA) – 4.8-Fold and 19-Fold Higher Than 5-Methoxy and 5-Unsubstituted Analogs, Respectively
The target compound exhibits a computed XLogP3-AA of 1.9, compared to 0.4 for 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 0.1 for 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (5-unsubstituted) [1][2]. This represents a 4.8-fold numerical increase over the methoxy analog and a 19-fold increase over the unsubstituted comparator. All three compounds share identical TPSA (44.1 Ų) and hydrogen bond donor/acceptor counts, isolating lipophilicity as the dominant differential parameter. In the context of CNS drug-likeness guidelines (optimal XLogP 2–4), the benzyloxy compound lies within the favorable range, whereas the methoxy and unsubstituted analogs fall below it [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 5-Methoxy analog: XLogP3-AA = 0.4; 5-Unsubstituted analog (1,3-dimethyl-1H-pyrazole-4-carbaldehyde): XLogP3-AA = 0.1 |
| Quantified Difference | 4.8-fold vs. 5-methoxy; 19-fold vs. 5-unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14–2025.09.15) |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement that cannot be achieved with the less lipophilic methoxy or unsubstituted analogs without additional structural modifications.
- [1] PubChem. 5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. CID 33785270. XLogP3-AA = 1.9. National Center for Biotechnology Information. View Source
- [2] PubChem. 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. CID 2764304. XLogP3-AA = 0.4; PubChem. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde. CID 847285. XLogP3-AA = 0.1. National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H.; Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. (XLogP 2–4 range for CNS drug-likeness). View Source
